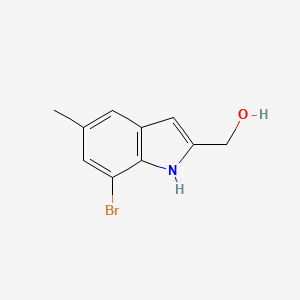

(7-Bromo-5-methyl-1H-indol-2-yl)methanol

Descripción

(7-Bromo-5-methyl-1H-indol-2-yl)methanol is a brominated indole derivative with a methyl group at position 5 and a hydroxymethyl (-CH2OH) substituent at position 2 of the indole scaffold. The hydroxymethyl group enables hydrogen bonding, influencing solubility and molecular interactions. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., (6-bromo-1H-indol-2-yl)methanol) suggest that reduction of ester precursors (e.g., ethyl indole-2-carboxylate) using agents like LiAlH4 may be applicable .

Propiedades

IUPAC Name |

(7-bromo-5-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-2-7-4-8(5-13)12-10(7)9(11)3-6/h2-4,12-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJXKNHXHVQHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Overview

The preparation of (7-Bromo-5-methyl-1H-indol-2-yl)methanol typically involves two major stages:

- Synthesis of the 7-bromo-5-methylindole core

- Functionalization at the 2-position to introduce the methanol group

The key challenge lies in efficient bromination and methylation at specific indole positions, followed by selective reduction to the methanol derivative.

Preparation of 7-Bromo-5-methylindole Core

Starting Material and Bromination

A practical and scalable method uses 4-bromo-2-methylaniline as the starting material, which undergoes iodination, Sonogashira coupling, and cyclization to form 5-bromo-7-methylindole intermediates. This method avoids expensive reagents and harsh conditions, making it suitable for large-scale synthesis.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| S1 | Iodination | N-Iodosuccinimide (NIS) in suitable solvent | Iodinated intermediate |

| S2 | Sonogashira coupling | Palladium catalyst, copper co-catalyst | Alkynylated intermediate |

| S3 | Cyclization | Alkali in solvent | 5-Bromo-7-methylindole |

This sequence provides a high-yielding, mild, and cost-effective route to the bromomethylindole nucleus.

Introduction of the Methanol Group at the 2-Position

Reduction of Indole-2-carboxylate Esters

A common approach to prepare indol-2-yl methanol derivatives is the reduction of ethyl indole-2-carboxylate esters using strong hydride reagents such as lithium aluminum hydride (LiAlH4). For example, the synthesis of (5-methyl-1H-indol-2-yl)methanol involves:

- Starting from ethyl 5-methyl-1H-indole-2-carboxylate

- Reduction with LiAlH4 to yield the corresponding alcohol at the 2-position.

Although this example is for the 5-methyl derivative, the analogous 7-bromo-5-methylindole ester can be similarly reduced to this compound.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (analogous) |

| Reducing agent | Lithium aluminum hydride (LiAlH4) |

| Solvent | Ether or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction time | Several hours, monitored by TLC or NMR |

| Work-up | Quenching with water, extraction, purification |

| Yield | Moderate to high, depending on conditions |

This reduction step selectively converts the ester group to the primary alcohol, providing the this compound.

Alternative Synthetic Insights

Grignard-Based Indole Synthesis

Some methods involve Grignard reagents, such as vinylmagnesium bromide, reacting with nitro-substituted bromo-methylbenzenes to build indole rings substituted at the 7-position. Though these methods are more common for 7-bromo-4-methylindole derivatives, they provide useful insights into the preparation of related bromomethylindoles.

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vinylmagnesium bromide addition | THF, -60 to -30 °C, inert atmosphere | 42 | Requires low temperature control |

| Work-up and purification | Saturated NH4Cl, extraction, chromatography | - | Produces 7-bromo-4-methylindole intermediates |

This approach is less direct for the 5-methyl isomer but demonstrates the utility of organometallic reagents in indole synthesis.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The method using 4-bromo-2-methylaniline as starting material is preferred for industrial scale due to mild conditions, cost-effectiveness, and ease of purification.

- Reduction of esters to alcohols using lithium aluminum hydride remains a standard, reliable method to obtain indol-2-yl methanol derivatives.

- Alternative methods involving Grignard reagents or palladium-catalyzed couplings provide routes to substituted indoles but may involve more complex conditions or lower yields.

- Spectroscopic confirmation (NMR, MS) is essential to verify the structure and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(7-Bromo-5-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide for azide substitution and sodium methoxide for methoxy substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium azide or sodium methoxide in an appropriate solvent.

Major Products Formed

Oxidation: (7-Bromo-5-methyl-1H-indol-2-yl)carboxylic acid.

Reduction: 5-Methyl-1H-indol-2-ylmethanol.

Substitution: (7-Azido-5-methyl-1H-indol-2-yl)methanol or (7-Methoxy-5-methyl-1H-indol-2-yl)methanol.

Aplicaciones Científicas De Investigación

Antiviral Properties

Research has indicated that indole derivatives, including (7-Bromo-5-methyl-1H-indol-2-yl)methanol, exhibit promising antiviral activities. These compounds have been investigated for their efficacy against a range of viral infections. For instance, studies have shown that modifications to the indole structure can enhance antiviral potency, making these compounds valuable in the development of antiviral agents .

Anticancer Effects

The anticancer properties of this compound have been explored in various studies. It has been reported that this compound can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific activity against different cancer cell lines suggests its potential as a lead compound in cancer therapy .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has also demonstrated antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The structure-activity relationship studies suggest that the bromine substitution plays a significant role in enhancing its antimicrobial properties.

Treatment of Allergic Rhinitis

One notable application of indole derivatives is in the treatment of allergic rhinitis. Patents have been filed detailing methods for using compounds like this compound in formulations aimed at alleviating symptoms associated with this condition. The mechanism involves modulating inflammatory responses, which are central to allergic reactions .

Neurological Applications

Emerging research suggests potential neurological applications for this compound. Studies are underway to explore its effects on neurodegenerative diseases, where indole derivatives may play a role in neuroprotection and cognitive enhancement due to their ability to interact with neurotransmitter systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral activity against Influenza virus | Demonstrated significant inhibition of viral replication at low concentrations. |

| Study B | Anticancer effects on breast cancer cells | Induced apoptosis and reduced cell viability in vitro. |

| Study C | Antimicrobial efficacy against E. coli | Showed a minimum inhibitory concentration lower than standard antibiotics. |

| Study D | Allergic rhinitis treatment | Improved symptoms in clinical trials compared to placebo groups. |

Mecanismo De Acción

The mechanism of action of (7-Bromo-5-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

- Substituent Position: Bromine placement (positions 5, 6, or 7) significantly impacts electronic properties. For example, bromine at position 7 (target compound) vs.

- Functional Groups : The presence of fluorine () vs. methyl (target compound) at position 5 modulates electronegativity and steric bulk. Fluorine’s electron-withdrawing nature may enhance stability in metabolic pathways.

- N-Substitution: Compounds like (1-benzyl-5-bromo-1H-indol-3-yl)methanol () introduce bulky groups at N1, which can hinder rotational freedom and influence intermolecular interactions .

Physicochemical Properties

- Collision Cross-Section (CCS): For (7-bromo-5-fluoro-1H-indol-2-yl)methanol, CCS values (e.g., 148.8 Ų for [M+H]+) provide insights into molecular conformation and gas-phase behavior .

- Melting Points: While data for the target compound are unavailable, analogs like (1-benzyl-5-bromo-1H-indol-3-yl)methanol exhibit melting points of ~60–65°C post-purification .

Actividad Biológica

(7-Bromo-5-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by research findings and case studies.

Chemical Structure and Properties

Molecular Formula: CHBrN\O

CAS Number: 53590-76-4

SMILES: C1=CNC2=C(C=C1Br)C(=C(C=C2)O)C

InChI: InChI=1S/C9H8BrN2O/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-3,12-13H,4H2

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and receptor interactions, which leads to significant biological effects. For instance, it may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, it has been noted for its potential to interact with serotonin receptors, impacting mood regulation and physiological processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Case Study: Antimicrobial Efficacy

In a study evaluating various indole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Candida albicans | 7.8 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promise in inhibiting the growth of several cancer cell lines.

Research Findings

In a comparative study against breast cancer cell lines (MCF-7), the compound exhibited an IC value of 12.41 µM, indicating moderate cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT116 | 9.71 |

| PC3 | 7.36 |

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment.

Q & A

Q. What are the critical factors in designing a scalable synthesis of this compound?

- Methodology :

- Solvent Selection : Prioritize green solvents (e.g., ethanol, water) to reduce environmental impact.

- Catalysis : Explore Pd-mediated cross-coupling for bromine substitution if further functionalization is needed.

- Process Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.